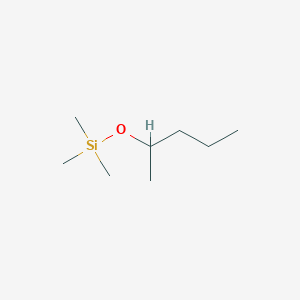

Trimethyl(1-methylbutoxy)silane

Description

Trimethyl(1-methylbutoxy)silane (CAS 1825-67-8) is an organosilicon compound with the molecular formula C₈H₂₀OSi and a molecular weight of 160.09 g/mol . Its structure consists of a trimethylsilyl group (-Si(CH₃)₃) attached to a branched alkoxy chain (1-methylbutoxy). This compound is part of the broader class of alkoxysilanes, which are widely used in organic synthesis, surface modification, and as precursors for silicones. The 1-methylbutoxy substituent imparts moderate hydrophobicity and volatility, making it suitable for applications requiring controlled reactivity and solubility in non-polar solvents .

Properties

CAS No. |

1825-67-8 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

trimethyl(pentan-2-yloxy)silane |

InChI |

InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |

InChI Key |

GRSPKXMQYAOQBM-UHFFFAOYSA-N |

SMILES |

CCCC(C)O[Si](C)(C)C |

Canonical SMILES |

CCCC(C)O[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Trimethyl(1-methylbutoxy)silane and analogous silane derivatives.

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | logP | Applications |

|---|---|---|---|---|---|---|

| This compound | 1825-67-8 | C₈H₂₀OSi | 160.09 | Branched alkoxy chain | N/A | Organic synthesis, surface modification |

| Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane | 78721-87-6 | C₁₇H₂₈O₂Si | 308.49 | Aromatic phenoxy group, bulky alkyl substituent | 5.614 | Derivatizing agent, industrial intermediates |

| (Trifluoromethyl)trimethylsilane | 81290-20-2 | C₄H₉F₃Si | 142.20 | Electron-withdrawing trifluoromethyl group | N/A | Fluorinated coatings, organofluorine chemistry |

| Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | Boron-containing dioxaborolane, ethynyl linkage | N/A | Cross-coupling reactions (e.g., Suzuki-Miyaura) |

| Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane | N/A | C₁₄H₂₈O₂Si | 272.45 | Enol ether functionality, tri-n-butyl substituent | N/A | Polymerization initiator, reactive intermediates |

| (1-Ethyloctyl)oxysilane | 61180-95-8 | C₁₃H₃₀OSi | 230.46 | Long alkyl chain (C₁₀) | N/A | Surfactants, lubricant additives |

Key Comparative Insights

Structural Diversity and Reactivity this compound lacks aromatic or electron-withdrawing groups, making it less reactive than Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane (phenoxy group enhances stability) or (Trifluoromethyl)trimethylsilane (fluorine increases electrophilicity) . The ethynyl-dioxaborolane group in Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane enables boron-mediated cross-coupling reactions, a feature absent in the target compound .

Hydrophobicity and Solubility The logP of 5.614 for Trimethyl[4-(1,1,3,3-tetramethylbutyl)phenoxy]silane indicates significantly higher hydrophobicity compared to this compound, which lacks aromatic or bulky substituents . (1-Ethyloctyl)oxysilane’s long alkyl chain enhances solubility in hydrocarbons but reduces miscibility in polar solvents .

Functional Applications this compound is primarily used in synthesis and surface treatments, whereas Tri-n-butyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane’s enol ether structure makes it reactive in polymer chemistry . The trifluoromethyl derivative’s applications in fluorinated materials highlight how substituents dictate niche uses .

Research Findings and Data Gaps

- Thermodynamic Data : Gibbs free energy or enthalpy data for this compound are unavailable, unlike silane pyrolysis pathways studied in semiconductor contexts (e.g., Trimethyl aluminum (TMA) ) .

- Toxicity Profiles : Safety data for the target compound are sparse compared to (Trifluoromethyl)trimethylsilane , which has well-documented first-aid measures .

- Synthetic Routes : While Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane has detailed synthesis protocols , methods for optimizing this compound’s yield or purity require further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.